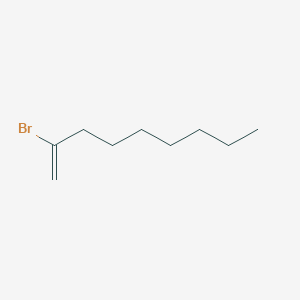
2-Bromo-1-nonène
Vue d'ensemble
Description
2-Bromo-1-nonene is an organic compound with the molecular formula C9H17Br. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry.
Applications De Recherche Scientifique
2-Bromo-1-nonene is employed as an important intermediate in organic synthesis. It is used in the production of various pharmaceuticals, agrochemicals, and dyestuffs. Its unique reactivity makes it valuable in the synthesis of complex organic molecules, polymers, and materials science .
Mécanisme D'action
Target of Action
Brominated compounds like 2-bromo-1-nonene often participate in free radical reactions . They can interact with various organic compounds, particularly those containing carbon-carbon double bonds or aromatic rings .
Mode of Action
2-Bromo-1-nonene, being a brominated alkene, can undergo various chemical reactions. One such reaction is the elimination reaction, where a base removes a hydrogen ion from the carbon atom next to the one holding the bromine . This rearrangement of electrons expels the bromine as a bromide ion and produces an alkene . Another possible reaction is the E2 mechanism, a bimolecular elimination mechanism .
Biochemical Pathways
For instance, they can undergo free radical reactions, leading to the formation of new compounds
Pharmacokinetics
The molecular weight of 2-bromo-1-nonene is 20514 , which might influence its absorption and distribution in the body
Result of Action
Given its potential to participate in free radical reactions , it could lead to the formation of new compounds, potentially affecting cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-nonene can be synthesized through the bromination of 1-nonene. The reaction typically involves the addition of bromine (Br2) to 1-nonene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a halogenation mechanism, forming a vicinal dibromide intermediate, which then undergoes dehydrohalogenation to yield 2-Bromo-1-nonene .
Industrial Production Methods
Industrial production of 2-Bromo-1-nonene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and solvent concentration, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-nonene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes, such as nonene.
Addition Reactions: It can react with halogens or hydrogen halides to form dihalides or haloalkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol are used.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent like dichloromethane.
Major Products
Substitution: Products include nonene derivatives with different functional groups.
Elimination: The major product is 1-nonene.
Addition: Products include 1,2-dibromononane or 2-bromo-1-nonane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-1-nonene
- 1-Bromo-2-nonene
- 9-Bromo-1-nonene
Uniqueness
2-Bromo-1-nonene is unique due to its specific position of the bromine atom and the double bond, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other bromo-nonenes, it offers different pathways for substitution, elimination, and addition reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-bromonon-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQYQDJWWWJWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373727 | |
| Record name | 2-bromonon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76692-34-7 | |
| Record name | 2-bromonon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


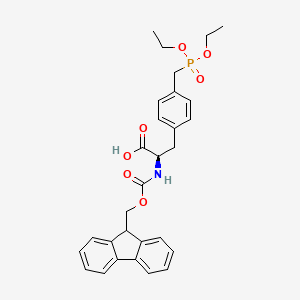

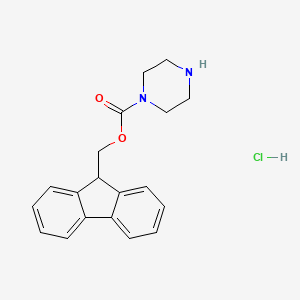
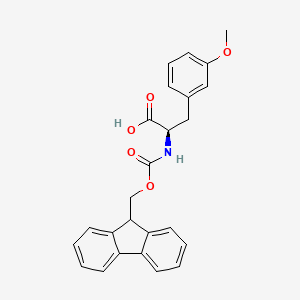

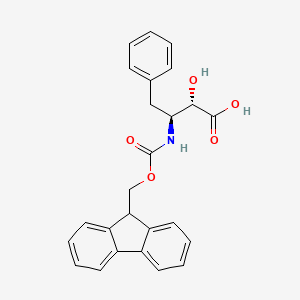
![(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)

![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)
![Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)
![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)



